molecular formula C15H10ClFN4O2S B4403739 3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B4403739
M. Wt: 364.8 g/mol
InChI Key: ZTZMSECWFUGNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In

Scientific Research Applications

The 3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole compound has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been explored as a potential herbicide and insecticide. In material science, it has been studied for its potential use in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of specific enzymes or proteins that are essential for the survival and growth of cancer cells, fungi, bacteria, or pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and the target organism or cell type. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In fungi and bacteria, it has been shown to disrupt cell wall synthesis and inhibit protein synthesis. In pests, it has been shown to disrupt the nervous system and inhibit feeding.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole in lab experiments include its high potency, selectivity, and stability. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the research and development of 3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole. These include:
1. Exploration of its potential applications in other fields, such as nanotechnology and environmental science.
2. Optimization of its synthesis method to improve its yield and purity.
3. Investigation of its mechanism of action at the molecular level to identify potential targets for drug design.
4. Development of new derivatives with improved efficacy and safety profiles.
5. Evaluation of its potential as a lead compound for drug discovery and development.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations and to optimize its use in various applications.

properties

IUPAC Name

3-(2-chloro-4-nitrophenyl)sulfanyl-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c1-20-14(9-2-4-10(17)5-3-9)18-19-15(20)24-13-7-6-11(21(22)23)8-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZMSECWFUGNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole

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